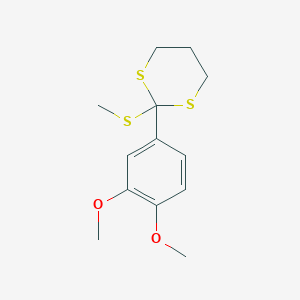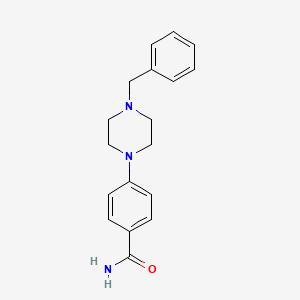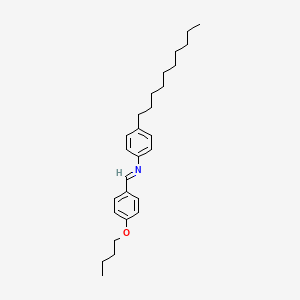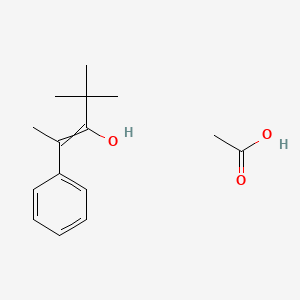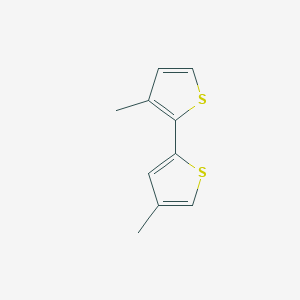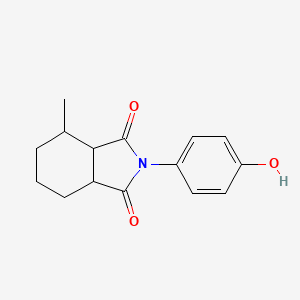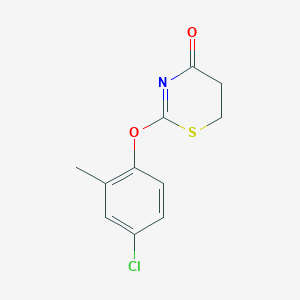
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-diaminoanthraquinone with 6-(dimethylamino)hexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-60°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) further enhances its cytotoxic effects. Molecular targets include topoisomerase II and hypoxia-inducible factor 1-alpha (HIF-1α) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with shorter alkyl chains.
1,4-Bis((2-(diethylamino)ethyl)amino)-9,10-anthracenedione: Contains diethylamino groups instead of dimethylamino groups.
Uniqueness
1,4-Bis((6-(dimethylamino)hexyl)amino)-9,10-anthracenedione is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
129273-40-1 |
|---|---|
Molekularformel |
C30H44N4O2 |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
1,4-bis[6-(dimethylamino)hexylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H44N4O2/c1-33(2)21-13-7-5-11-19-31-25-17-18-26(32-20-12-6-8-14-22-34(3)4)28-27(25)29(35)23-15-9-10-16-24(23)30(28)36/h9-10,15-18,31-32H,5-8,11-14,19-22H2,1-4H3 |
InChI-Schlüssel |
ZBTAOPZIZWFKHW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCNC1=C2C(=C(C=C1)NCCCCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
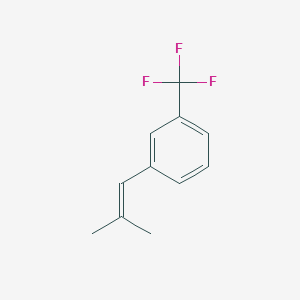
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
